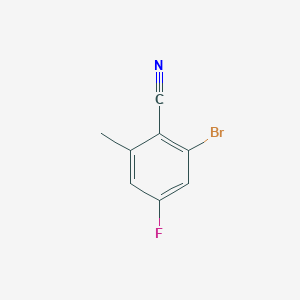![molecular formula C10H14FNS B1517446 3-[(2-Fluorobenzyl)thio]-1-propanamine CAS No. 1123169-59-4](/img/structure/B1517446.png)
3-[(2-Fluorobenzyl)thio]-1-propanamine
Übersicht
Beschreibung
“3-[(2-Fluorobenzyl)thio]-1-propanamine” is a chemical compound with the CAS Number: 1123169-59-4. It has a linear formula of C10 H14 F N S and a molecular weight of 199.29 .
Molecular Structure Analysis
The IUPAC name for this compound is 3-[(2-fluorobenzyl)sulfanyl]propylamine . The InChI code is 1S/C10H14FNS/c11-10-5-2-1-4-9(10)8-13-7-3-6-12/h1-2,4-5H,3,6-8,12H2 .Physical And Chemical Properties Analysis
The compound is a liquid at room temperature . It has a molecular weight of 199.29 .Wissenschaftliche Forschungsanwendungen
Spectroscopic and Crystallographic Characterizations
The study by Elmas (2017) on the reactions of 2-trans-6-bis(4-fluorobenzyl)spirocyclotetraphosphazene with primary amines highlighted the synthesis of fully substituted tetrabenzylamino derivatives. These compounds were characterized using elemental analyses, mass spectrometry, FTIR, NMR techniques, and X-ray crystallography, showcasing a method to structurally modify and analyze benzylthio substituted compounds for potential applications in materials science and chemistry (Elmas, 2017).
Antitumor Activity and Molecular Docking
El-Azab et al. (2017) synthesized a series of 2-substituted mercapto-3-(3,4,5-trimethoxybenzyl)-4(3H)-quinazolinones and evaluated them for in vitro antitumor activity. Some derivatives exhibited excellent antitumor properties, comparable or superior to standard drugs against lung, CNS, and breast cancer cells. This study indicates the potential of fluoro-substituted compounds in cancer treatment and the usefulness of molecular docking in understanding their interactions with biological targets (El-Azab, Abdel-Aziz, Ghabbour, & Al-Gendy, 2017).
Organocatalytic Asymmetric Synthesis
A study on the organocatalyzed asymmetric Mannich reaction of 3-fluorooxindoles with dibenzo[b,f][1,4]oxazepines by Li, Lin, and Du (2019) demonstrated the construction of tetrasubstituted C‒F stereocenters. This reaction achieved high yields, diastereo-, and enantioselectivities, showing the importance of fluoro-substituted compounds in developing pharmacologically relevant molecules with complex stereochemistry (Li, Lin, & Du, 2019).
DNA Binding and Cytotoxic Activity
Arshad et al. (2018) investigated the DNA binding and cytotoxic activity of a novel Schiff base of thiosemicarbazide, showing significant interaction with DNA via intercalation and demonstrating anti-cancer potential against the human Huh-7 cell line. This study exemplifies the multifaceted applications of fluorobenzylthio compounds in medicinal chemistry and cancer research (Arshad, Channar, Saeed, Farooqi, Javeed, Larik, Abbasi, & Flörke, 2018).
Corrosion Inhibition
Torres et al. (2014) explored the use of 1,3-dibenzylthiourea derivatives as corrosion inhibitors for carbon steel in HCl solution. This research indicates the broader industrial applications of fluorobenzylthio compounds beyond pharmaceuticals, highlighting their potential in materials science for protecting metals against corrosion (Torres, Rayol, Magalhães, Viana, Aguiar, Machado, Orofino, & D’Elia, 2014).
Eigenschaften
IUPAC Name |
3-[(2-fluorophenyl)methylsulfanyl]propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FNS/c11-10-5-2-1-4-9(10)8-13-7-3-6-12/h1-2,4-5H,3,6-8,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMYIFAMQXJFTJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSCCCN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-Fluorobenzyl)thio]-1-propanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-[2-(Benzoylamino)-1,3-thiazol-4-yl]propanoic acid](/img/structure/B1517369.png)
![5-[4-(Methylthio)phenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1517370.png)
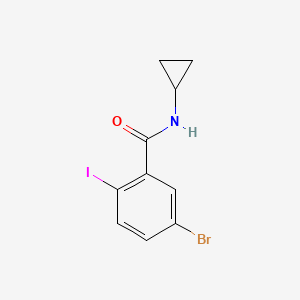
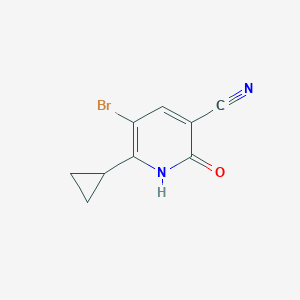
![1-(2-aminoethyl)-6-(ethylthio)-N-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1517376.png)


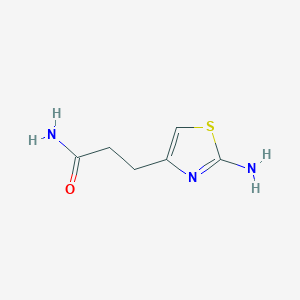
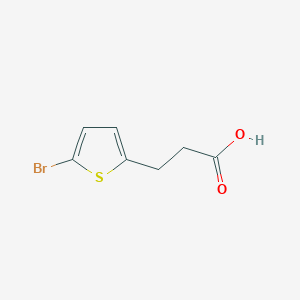

![[6-(Tert-butoxy)pyridin-3-yl]methanamine](/img/structure/B1517384.png)
